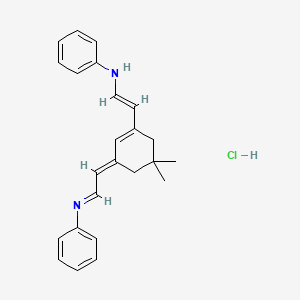

(E)-N-((E)-2-(5,5-dimethyl-3-((E)-2-(phenylamino)vinyl)cyclohex-2-en-1-ylidene)ethylidene)aniline hydrochloride

Description

Properties

IUPAC Name |

N-[(E)-2-[(3E)-5,5-dimethyl-3-(2-phenyliminoethylidene)cyclohexen-1-yl]ethenyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2.ClH/c1-24(2)18-20(13-15-25-22-9-5-3-6-10-22)17-21(19-24)14-16-26-23-11-7-4-8-12-23;/h3-17,25H,18-19H2,1-2H3;1H/b15-13+,21-14-,26-16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPQLRRAMOZGOL-BQCCGWPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=CC=NC2=CC=CC=C2)C1)C=CNC3=CC=CC=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C/C(=C/C=NC2=CC=CC=C2)/C1)/C=C/NC3=CC=CC=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((E)-2-(5,5-dimethyl-3-((E)-2-(phenylamino)vinyl)cyclohex-2-en-1-ylidene)ethylidene)aniline hydrochloride is a complex organic molecule that has garnered interest in various fields of biological research. This article focuses on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₃₃H₃₂N₂O₂

- Molecular Weight : 488.2464 g/mol

- Key Functional Groups : The compound features an aniline moiety, a cyclohexene ring, and multiple double bonds contributing to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial activity. For example, a related compound demonstrated moderate to significant antibacterial and antifungal properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. A study evaluating structurally similar compounds found that they could inhibit cell proliferation in several cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in cancer cells, promoting apoptosis.

- Disruption of Cellular Signaling Pathways : The modulation of pathways such as PI3K/Akt and MAPK has been observed.

Study 1: Antimicrobial Efficacy

A study conducted by Ahmad et al. (2011) evaluated the antimicrobial efficacy of several synthesized compounds similar to the target compound. The results indicated that compounds with higher lipophilicity exhibited increased antibacterial activity .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 25 µg/mL |

| B | S. aureus | 30 µg/mL |

| C | K. pneumoniae | 20 µg/mL |

Study 2: Anticancer Activity

In a study assessing the anticancer potential of related compounds, it was found that one derivative inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM, demonstrating promising anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 | 15 |

| E | HeLa | 20 |

| F | A549 | 18 |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Preliminary studies indicate that compounds similar to (E)-N-((E)-2-(5,5-dimethyl-3-((E)-2-(phenylamino)vinyl)cyclohex-2-en-1-ylidene)ethylidene)aniline hydrochloride exhibit significant cytotoxicity against various cancer cell lines. The presence of the phenylamino group may enhance the compound's ability to interact with cancer-specific targets.

- A study reported that derivatives of similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be further explored for its anticancer properties .

-

Antimicrobial Properties :

- Research has shown that compounds with similar structural motifs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of the compound may play a role in its ability to penetrate bacterial membranes effectively .

- In vitro testing demonstrated that modifications to the aniline structure can enhance antimicrobial efficacy, paving the way for potential therapeutic agents.

- Cholinesterase Inhibition :

Material Science Applications

-

Organic Photovoltaics :

- The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its conjugated structure can facilitate charge transport, which is essential for efficient energy conversion .

- Studies on similar compounds have shown that they can improve the efficiency of solar cells when incorporated into active layers.

- Dyes and Pigments :

Organic Synthesis

- Building Block for Complex Molecules :

- This compound can serve as a versatile building block in organic synthesis, particularly in the formation of more complex organic molecules through various coupling reactions.

- Its reactivity allows it to participate in nucleophilic substitutions and additions, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Solubility and Stability

- Target Compound : Likely hygroscopic due to hydrochloride salt form; storage under inert atmosphere at 2–8°C is recommended for analogs (e.g., CAS 63857-00-1) .

- 3,3',5,5'-Tetramethylbenzidine Dihydrochloride : Water-soluble, stable in acidic conditions, and used in ELISA assays due to chromogenic properties .

Hazard Profiles

- Common hazards among analogs include skin/eye irritation (H315, H319) and respiratory sensitization (H335), as seen in CAS 63857-00-1 .

- Aniline derivatives (e.g., 2,6-Dimethylaniline HCl) require rigorous purity testing via acetylation-titration methods to limit free aniline content (<0.30 mL 0.5 N NaOH consumed) .

Research Findings and Gaps

- Optical Properties : The absence of direct spectral data for the target compound necessitates extrapolation from cyanine dye studies, which show λmax in NIR regions (700–900 nm) .

- Synthetic Challenges: Structural complexity (e.g., stereochemical purity of vinyl and imino groups) may complicate synthesis, as seen in related cyclohexenylidene derivatives .

Preparation Methods

Vilsmeier-Haack Formylation and Condensation

- Reagent Preparation :

- DMF (65 mL, 0.85 mol) and POCl₃ (55 mL, 0.6 mol) are mixed at 0°C to generate the Vilsmeier reagent.

- Cyclohexanone (27.5 mL, 0.265 mol) is added, and the mixture is refluxed at 100°C for 1 h.

-

- After cooling, aniline/EtOH (1:1 v/v, 90 mL) is added to the reaction mixture.

- Stirring for 1 h yields a dark purple solid, which is recrystallized from methanol and methyl tert-butyl ether/hexane (1:1).

Second Vinyl-Aniline Introduction :

- The intermediate (1 eq) is refluxed with an additional equivalent of aniline derivative in ethanol containing NaOAc (1 eq) for 2–3 h.

- The product is purified via flash chromatography (MeOH/CH₂Cl₂, 1:25).

Hydrochloride Salt Formation :

- The free base is treated with concentrated HCl in ethanol, followed by precipitation and filtration.

Yield : ~86% for intermediate; ~60–70% for final product.

Key Data :

- Molecular Formula : C₂₄H₂₆N₂·HCl.

- ¹H NMR (MeOD) : δ 8.66 (s, 2H, imine), 7.31–7.50 (m, aromatic), 2.74 (t, cyclohexene CH₂), 2.00 (s, CH₃).

Hemicyanine Dye Analog Synthesis

- Cyclohexenone-Amine Intermediate :

- Cyclohexanone is reacted with POCl₃/DMF to form a chloro-enamine intermediate.

-

- The intermediate reacts with two equivalents of aniline in ethanol under reflux.

- Sodium acetate catalyzes imine formation.

-

- The product is dissolved in methanol, treated with HCl gas, and precipitated with diethyl ether.

Yield : 72–77%.

Analytical Validation :

- HRMS : m/z 342.5 [M+H]⁺.

- ¹³C NMR (MeOD) : δ 157.5 (imine), 139.3 (aromatic C), 24.2 (CH₂), 19.7 (CH₃).

One-Pot Tandem Reaction

- Simultaneous Formylation and Condensation :

- Cyclohexanone, aniline (2 eq), and POCl₃/DMF are heated at 50°C for 4 h.

- Ethanol is added to quench excess reagent.

- Workup :

- The crude product is washed with Na₂S₂O₃ solution and extracted into CH₂Cl₂.

- HCl is added to the organic layer to precipitate the hydrochloride salt.

Advantages : Reduced steps; higher scalability.

Yield : ~58%.

Comparative Analysis of Methods

Critical Notes

- Challenges : Stereoselectivity in forming the (E,E,E)-configuration requires strict temperature control.

- Purification : Recrystallization or reverse-phase HPLC is essential to remove geometric isomers.

- Scalability : The one-pot method offers industrial potential but requires optimized HCl quenching.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-N-((E)-2-(5,5-dimethyl-3-((E)-2-(phenylamino)vinyl)cyclohex-2-en-1-ylidene)ethylidene)aniline hydrochloride?

- Methodology : The compound is typically synthesized via multi-step condensation reactions. Key steps include:

- Vinylamine coupling : Reacting substituted aniline derivatives with aldehyde intermediates under acidic conditions (e.g., acetic acid) to form the enamine backbone.

- Cyclohexenone functionalization : Introducing 5,5-dimethylcyclohex-2-en-1-one via Knoevenagel condensation, using catalysts like piperidine or ammonium acetate.

- Hydrochloride formation : Final protonation with HCl in anhydrous ethanol to stabilize the ionic form.

- Purification : Column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol/water mixtures.

- Validation : Confirm stereochemistry using X-ray crystallography (e.g., as demonstrated in similar compounds with conjugated enamine systems) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Core Techniques :

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks. For example, aromatic protons (δ 6.8–7.4 ppm) and vinyl protons (δ 5.5–6.5 ppm).

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z configurations) and validates intramolecular hydrogen bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak at m/z ~435).

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Key Precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H314/H315 warnings) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard statement) .

- First Aid : Immediate flushing with water for eye exposure; wash skin with soap and water for dermal contact.

Advanced Research Questions

Q. How can researchers investigate the non-linear optical (NLO) properties of this compound?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to predict hyperpolarizability (β) and dipole moments. Compare with experimental data.

- Experimental Validation : Use Z-scan techniques to measure third-order NLO coefficients. Solvent selection (e.g., DMSO) must account for polarity effects on conjugation .

- Data Interpretation : Correlate extended π-conjugation (from X-ray data) with enhanced NLO responses.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~350 nm) over 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify phase transitions.

- Key Findings : Hydrochloride salts generally exhibit improved stability in acidic conditions due to protonated amine groups resisting hydrolysis.

Q. How should contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved?

- Troubleshooting Framework :

- Solvent Effects : Repeat NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts.

- Dynamic Processes : Variable-temperature NMR to detect tautomerism or rotational barriers.

- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.